芬美特胺

描述

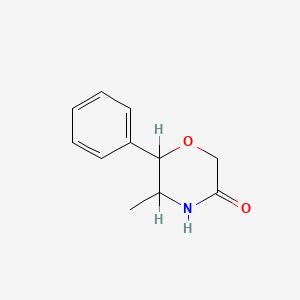

芬美特胺是一种化学化合物,其IUPAC名称为2-苯基-3-甲基吗啉-5-酮。 它于1960年代由麦克尼尔实验室获得抗抑郁剂专利,但从未上市 。 芬美特胺是苯甲哌啶的5-酮衍生物,预计会产生精神兴奋作用,但缺乏药理学数据 .

科学研究应用

化学: 用作吗啉酮衍生物研究中的参考化合物。

生物学: 在研究精神兴奋剂化合物对生物系统的影响方面具有潜在用途。

医学: 虽然没有上市,但最初研究了其抗抑郁作用。

作用机制

芬美特胺的确切作用机制尚未得到充分的记录。 作为苯甲哌啶的衍生物,预计它会通过作用于中枢神经系统产生精神兴奋作用。 涉及的分子靶点和途径可能包括去甲肾上腺素和多巴胺的释放,类似于其他精神兴奋剂化合物 .

生化分析

Biochemical Properties

Fenmetramide plays a role in biochemical reactions primarily through its interaction with neurotransmitter systems. It is believed to interact with norepinephrine and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft This interaction enhances neurotransmitter release and inhibits reuptake, contributing to its psychostimulant effects

Cellular Effects

Fenmetramide affects various types of cells, particularly neurons. It influences cell function by modulating neurotransmitter levels, which can impact cell signaling pathways, gene expression, and cellular metabolism In neurons, Fenmetramide’s action on norepinephrine and dopamine transporters can lead to altered signaling pathways, affecting mood and behavior

Molecular Mechanism

The molecular mechanism of Fenmetramide involves its binding interactions with neurotransmitter transporters. By inhibiting the reuptake of norepinephrine and dopamine, Fenmetramide increases the availability of these neurotransmitters in the synaptic cleft . This inhibition leads to enhanced neurotransmitter signaling, contributing to its antidepressant and psychostimulant effects. Fenmetramide’s exact binding sites and interactions with other biomolecules remain to be fully elucidated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fenmetramide can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Fenmetramide’s psychostimulant effects may diminish with prolonged exposure due to receptor desensitization or downregulation . Long-term studies on Fenmetramide’s stability and degradation are limited, but its temporal effects are likely similar to other psychostimulants.

Dosage Effects in Animal Models

The effects of Fenmetramide vary with different dosages in animal models. At low doses, Fenmetramide may enhance mood and behavior by increasing neurotransmitter levels . At high doses, it may produce toxic or adverse effects, such as hyperactivity, anxiety, or neurotoxicity. Threshold effects and dose-response relationships are important considerations in understanding Fenmetramide’s pharmacological profile.

Metabolic Pathways

Fenmetramide is involved in metabolic pathways related to neurotransmitter metabolism. It interacts with enzymes responsible for the synthesis and degradation of norepinephrine and dopamine . These interactions can affect metabolic flux and metabolite levels, influencing the overall balance of neurotransmitter systems. Specific details on Fenmetramide’s metabolic pathways are limited, but its effects are likely similar to other psychostimulants.

Transport and Distribution

Fenmetramide is transported and distributed within cells and tissues through interactions with neurotransmitter transporters. It is likely to be taken up by neurons and other cells expressing norepinephrine and dopamine transporters . Fenmetramide’s localization and accumulation within specific tissues depend on its binding affinity and transport mechanisms. The compound’s distribution is crucial for its pharmacological effects.

Subcellular Localization

Fenmetramide’s subcellular localization is primarily within neurons, where it interacts with neurotransmitter transporters. The compound’s activity and function are influenced by its localization to synaptic vesicles and other subcellular compartments involved in neurotransmitter release and reuptake . Post-translational modifications and targeting signals may direct Fenmetramide to specific organelles, although detailed studies are lacking.

准备方法

芬美特胺的合成涉及吗啉酮环结构的形成工业生产方法可能涉及标准的有机合成技术,包括使用合适的溶剂、催化剂和纯化过程 .

化学反应分析

芬美特胺与其他吗啉酮衍生物一样,可以发生各种化学反应:

氧化: 芬美特胺可以被氧化成相应的氧化物。

还原: 还原反应可以将芬美特胺转化为其还原形式。

取代: 取代反应可以在苯环或吗啉酮环上发生,导致各种衍生物。这些反应的常用试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及卤素等取代试剂.

相似化合物的比较

芬美特胺与其他化合物类似,例如:

苯甲哌啶: 一种作为食欲抑制剂使用的兴奋剂药物。

苯丙胺: 苯甲哌啶的前体药物,用作食欲抑制剂。

属性

IUPAC Name |

5-methyl-6-phenylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEPHPADGSWWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863576 | |

| Record name | Fenmetramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5588-29-4 | |

| Record name | 5-Methyl-6-phenyl-3-morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FENMETRAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenmetramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

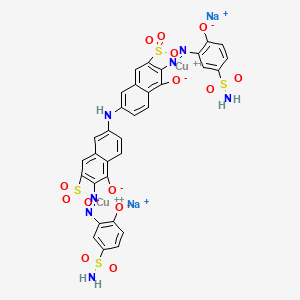

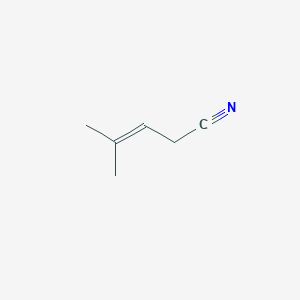

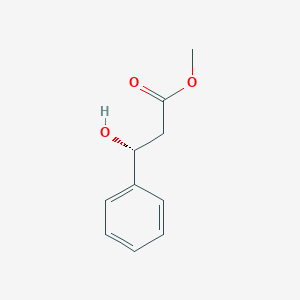

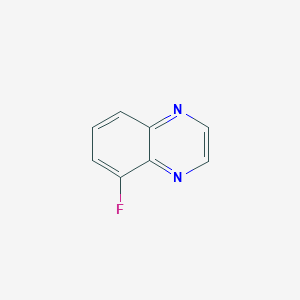

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Methylamino-[1,2,4]thiadiazol-3-yl)-propan-2-one](/img/structure/B1596212.png)